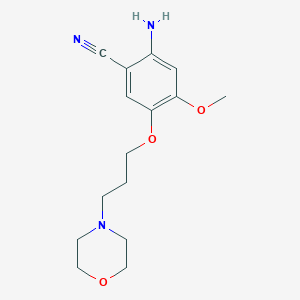

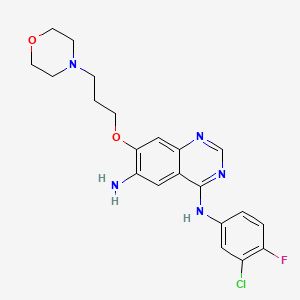

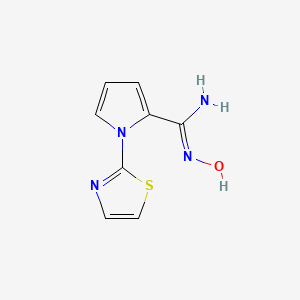

N4-(3-氯-4-氟苯基)-7-(3-吗啉基丙氧基)喹唑啉-4,6-二胺

描述

“N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are known to have various biological activities and are often used in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives generally involves the reaction of anthranilic acid derivatives with various amines. However, without specific literature or experimental procedures, it’s hard to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline core, a fluorophenyl group at the 4th position, and a morpholinopropoxy group at the 7th position. The presence of these functional groups could influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Generally, the amine groups and the aromatic rings in the structure could potentially undergo various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.科学研究应用

抗病毒和抗癌应用

化合物N4-(3-氯-4-氟苯基)-7-(3-吗啉基丙氧基)喹唑啉-4,6-二胺,是4-苯胺基-6-氨基喹唑啉的衍生物,在抗病毒研究中显示出潜力,特别是对中东呼吸综合症冠状病毒(MERS-CoV)有效。合成的这种化合物衍生物已经展示出高抗MERS-CoV活性,其中某些化合物显示出无细胞毒性和适中的体内药代动力学特性,被标记为进一步治疗发展的潜在候选者 (Lee et al., 2020)。

成像和诊断研究

在诊断研究领域,这种喹唑啉化合物的衍生物已经被探索其在成像方面的潜力。具体来说,含有喹唑啉衍生物的铼和锝配合物已经被开发为表皮生长因子受体酪氨酸激酶(EGFR-TK)成像的生物标记物。这项研究旨在增强对表达EGFR-TK的癌症的检测和治疗,有助于开发靶向放射性药物 (Fernandes et al., 2008)。

药物开发和合成优化

对于潜在治疗应用的喹唑啉衍生物的合成和优化一直是一个重要的研究领域。研究已经开发了改进的合成过程,从经济可获得的起始材料中合成吉非替尼,一种已知的抗癌药物,展示了非繁琐的工作过程,高产率和纯度,无需费力的色谱技术。这种优化的合成方法为吉非替尼及类似化合物的生产提供了可扩展和高效的途径,有助于抗癌药物开发的进展 (Chandrasekhar et al., 2014)。

安全和危害

Without specific studies or safety data sheets, it’s hard to provide accurate information about the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety measures.

未来方向

The future research on this compound could involve studying its synthesis, reactivity, mechanism of action, and biological activity. It could also involve developing analogs with improved properties or activity.

Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific studies or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.

属性

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUGOFLVIGUDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436105 | |

| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |

CAS RN |

267243-68-5 | |

| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)